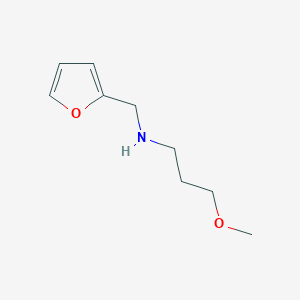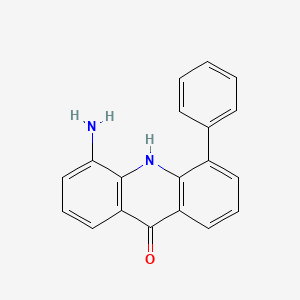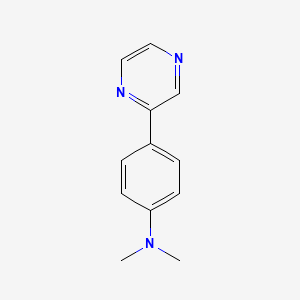
Quinolin-3-amine hydrochloride
Übersicht
Beschreibung
Quinolin-3-amine hydrochloride, also known as 3-Aminoquinoline, is a compound used for research and development . It is a derivative of Quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline itself is a colorless hygroscopic liquid with a strong odor .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 3-Aminoquinoline variant would have an amine group attached to the third carbon in the quinoline structure.Chemical Reactions Analysis
Quinoline and its derivatives, including 3-Aminoquinoline, have been functionalized for biological and pharmaceutical activities using various synthesis protocols . For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Quinolin-3-amine hydrochloride derivatives have been synthesized and evaluated for antimicrobial activities. For example, El-Gamal et al. (2016) synthesized 3-substituted 6-methoxy-1H-pyrazolo [3,4-b]quinoline derivatives, which showed moderate activities against a wide range of selected organisms, including gram-positive and gram-negative bacteria, and fungi (El-Gamal, Hagrs, & Abulkhair, 2016).
Anti-HIV Properties
Strekowski et al. (1991) synthesized 2-(aryl or heteroaryl)quinolin-4-amines, some of which show anti-HIV-1 activity at a concentration level of 1 µM and low cell toxicity in vitro (Strekowski et al., 1991).
Catalysis in Asymmetric Transfer Hydrogenation
Cai et al. (2014) developed a chiral phosphoric acid catalyzed asymmetric transfer hydrogenation of aromatic amines, including quinolin-3-amines, achieving high diastereo- and enantioselectivities (Cai, Guo, Feng, Wu, & Zhou, 2014).
Synthesis of Polysubstituted Quinolin-3-amines
Wang, Xu, and Song (2021) disclosed a protocol using Mn(III) acetate as a mild one-electron oxidant in a radical process to construct polysubstituted quinolin-3-amines, providing access to functional quinoline derivatives (Wang, Xu, & Song, 2021).
Induction of Apoptosis in Cancer Cells
Zhang et al. (2008) reported on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis, active against cancer cells derived from several human solid tumors (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).
Anti-Cancer Agents
Mulakayala et al. (2012) conducted a study on the synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones, leading to novel quinoline derivatives, some of which were found to be active against cancer cell lines (Mulakayala, Rambabu, Raja, M., Kumar, Kalle, Krishna, Reddy, Rao, & Pal, 2012).
Wirkmechanismus
While the specific mechanism of action for Quinolin-3-amine hydrochloride is not mentioned in the search results, quinoline-based compounds are known to have diverse biological activities. For instance, bedaquiline, a diarylquinoline antimycobacterial drug, inhibits mycobacterial ATP synthase by binding to subunit c of the enzyme, which is essential for the generation of energy in M. tuberculosis .
Safety and Hazards
3-Aminoquinoline may cause respiratory irritation, is harmful if inhaled, causes serious eye irritation, causes skin irritation, is toxic in contact with skin, and is toxic if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Quinoline and its derivatives have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry as well as in the field of industrial chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Eigenschaften
IUPAC Name |
quinolin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJPZMGHTSQVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598521 | |
| Record name | Quinolin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-3-amine hydrochloride | |
CAS RN |
65259-40-7 | |
| Record name | Quinolin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dichloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1628541.png)
![3-Chloro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B1628542.png)
![5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1628544.png)

![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B1628547.png)







![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1628561.png)
